4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
CAS No.: 1955522-65-2
Cat. No.: VC7668587
Molecular Formula: C10H15Cl2N3O2
Molecular Weight: 280.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955522-65-2 |
|---|---|
| Molecular Formula | C10H15Cl2N3O2 |
| Molecular Weight | 280.15 |
| IUPAC Name | 4-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H |
| Standard InChI Key | UVALNIUSKOOLNW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₅Cl₂N₃O₂, with a molecular weight of 280.15 g/mol. Its IUPAC name, 4-piperazin-1-ylpyridine-2-carboxylic acid dihydrochloride, reflects the pyridine ring substituted at the 4-position with a piperazine group and at the 2-position with a carboxylic acid, stabilized by two hydrochloride counterions. Key structural features include:
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Pyridine ring: Provides aromaticity and hydrogen-bonding capabilities.
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Piperazine moiety: Enhances solubility and enables interactions with biological targets via its two amine groups .
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Carboxylic acid group: Facilitates salt formation and derivatization into esters or amides for drug delivery .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅Cl₂N₃O₂ | |
| Molecular Weight | 280.15 g/mol | |
| CAS Number | 1955522-65-2 | |
| Appearance | White to yellow solid | |
| Storage Temperature | Room temperature | |
| Purity | ≥95% |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between piperazine and a halogenated pyridine derivative. For example, 2-chloropyridine-4-carboxylic acid reacts with piperazine under basic conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt. Recent advancements in piperazine-containing drug synthesis highlight the use of Buchwald-Hartwig amination and reductive amination to improve yields and selectivity .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| SNAr with 2-chloropyridine | 38–65 | Simple reagents, scalable | Moderate yields |
| Buchwald-Hartwig | 66–95 | High selectivity, mild conditions | Requires palladium catalysts |
| Reductive amination | 70–85 | Compatible with diverse substrates | Sensitive to moisture |
Optimization strategies include substituting leaving groups (e.g., replacing sulfoxide with chloride) and using Grignard reagents to enhance nucleophilicity . For instance, cyclohexyl magnesium chloride increased yields from 38% to 72% in analogous piperazine-pyridine syntheses .
Applications in Pharmaceutical Research
Intermediate for Biologically Active Molecules
The compound’s dual functional groups make it a critical precursor in designing:
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Kinase inhibitors: Piperazine-pyridine hybrids inhibit cyclin-dependent kinases (CDKs) in cancer therapy .
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Antivirals: Structural analogs disrupt viral protease activity, as seen in HIV-1 inhibitors.
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Antibacterials: Carboxylic acid derivatives exhibit efficacy against Gram-positive pathogens .
Table 3: Therapeutic Applications of Structural Analogs
| Therapeutic Area | Target | Mechanism of Action |
|---|---|---|
| Oncology | CDK4/6 | Cell cycle arrest |
| Infectious Diseases | Viral proteases | Inhibition of polyprotein cleavage |
| Central Nervous System | 5-HT receptors | Serotonin modulation |
Biological Activity and Mechanistic Insights
While direct studies on 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride are sparse, its structural analogs demonstrate multifaceted mechanisms:
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Enzyme inhibition: Piperazine derivatives act as sirtuin inhibitors, modulating epigenetic regulation.
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Receptor modulation: The pyridine ring engages in π-π stacking with aromatic residues in receptor binding sites .
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Anticancer effects: CDK4/6 inhibitors like Palbociclib (Ibrance®) share similar piperazine-pyridine scaffolds .
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